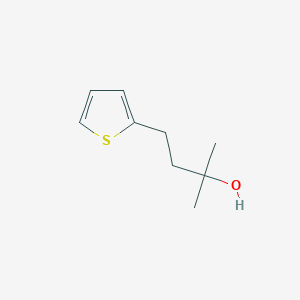

2-Methyl-4-(thiophen-2-yl)butan-2-ol

Description

BenchChem offers high-quality 2-Methyl-4-(thiophen-2-yl)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(thiophen-2-yl)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-thiophen-2-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS/c1-9(2,10)6-5-8-4-3-7-11-8/h3-4,7,10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDUZUOSPFRPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Privileged Status of Thiophene in Medicinal Chemistry

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. nbinno.com [nbinno.com]

- 5. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 6. fiveable.me [fiveable.me]

- 7. brainly.in [brainly.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. forced degradation study: Topics by Science.gov [science.gov]

- 11. benchchem.com [benchchem.com]

- 12. sepscience.com [sepscience.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Biological Potential and Pharmacophore Analysis of 2-Methyl-4-(thiophen-2-yl)butan-2-ol

The following technical guide is structured as a high-level whitepaper for drug discovery and application scientists. It synthesizes the specific chemical identity of 2-Methyl-4-(thiophen-2-yl)butan-2-ol with its documented utility as a pharmaceutical intermediate and its theoretical pharmacological profile.

Executive Summary

2-Methyl-4-(thiophen-2-yl)butan-2-ol is a tertiary alcohol featuring a thiophene heterocycle linked via an ethyl spacer. While often categorized as a fine chemical intermediate, its structural architecture positions it as a critical bioisostere of the floral fragrance "Muguet Carbinol" (2-methyl-4-phenylbutan-2-ol) and, more importantly, as a scaffold precursor for aminopyrimidine-based kinase inhibitors .

This guide evaluates the compound’s biological potential through three lenses: Medicinal Chemistry Utility (as a pharmacophore builder), Metabolic Liability (thiophene S-oxidation), and Structural Bioactivity (lipophilicity and receptor fit).

Chemical Architecture & Bioisosterism

The compound represents a classic case of phenyl-to-thiophene bioisosterism . In drug design, replacing a phenyl ring with a thiophene moiety often improves lipophilicity profiles and metabolic stability while maintaining steric occupancy.

Structural Comparison Table

| Feature | Phenyl Analog (Muguet Carbinol) | Target: 2-Methyl-4-(thiophen-2-yl)butan-2-ol | Impact on Bioactivity |

| Ring System | Benzene (6-membered) | Thiophene (5-membered) | Thiophene is electron-rich; potential for |

| Sterics | Larger van der Waals volume | Slightly smaller, planar | Better fit in tight hydrophobic pockets (e.g., kinase ATP sites). |

| LogP (Predicted) | ~2.6 | ~2.3 - 2.5 | Slightly lower lipophilicity improves aqueous solubility. |

| Electronic | Neutral | Electron-donating Sulfur | Sulfur atom can act as a weak hydrogen bond acceptor. |

Pharmacophore Visualization

The following diagram illustrates the compound's role as a "warhead" precursor in the synthesis of kinase inhibitors, specifically mapping its integration into aminopyrimidine scaffolds.

Figure 1: Retrosynthetic utility of the title compound in generating kinase inhibitor libraries.

Biological Potential & Mechanism of Action[1]

Kinase Inhibition (Indirect Activity)

The primary biological relevance of 2-Methyl-4-(thiophen-2-yl)butan-2-ol is documented in patent literature (e.g., WO2004089913A1 ) as a key intermediate for synthesizing aminopyrimidine derivatives .

-

Target Class: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

-

Mechanism: The tertiary alcohol group serves as a "handle" that, once modified (e.g., to an amine or ether), extends into the solvent-exposed region of the kinase ATP-binding pocket, modulating solubility and pharmacokinetic properties.

-

Causality: The thiophene ring provides essential hydrophobic contacts within the enzyme's active site, mimicking the phenylalanine residue often found in natural substrates.

Olfactory Receptor Activity

Structurally analogous to 2-methyl-4-phenylbutan-2-ol (Muguet Carbinol), this thiophene derivative likely possesses significant olfactory activity.

-

Predicted Activity: Floral, Muguet (Lily of the Valley), with green/vegetable nuances typical of sulfur heterocycles.

-

Receptor Targets: Olfactory Receptors (ORs), specifically those tuned to bulky tertiary alcohols.

Toxicology: The Thiophene Alert

Researchers must be aware of the metabolic activation potential of the thiophene ring.

-

Metabolic Pathway: Cytochrome P450 (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur.

-

Risk: Formation of thiophene-S-oxide and thiophene epoxide intermediates. These are electrophilic species that can covalently bind to cellular proteins (Michael addition), potentially leading to hepatotoxicity in high-dose scenarios.

-

Mitigation: The presence of the gem-dimethyl group at the alcohol position (C2) sterically hinders metabolism at the side chain, forcing metabolism toward the ring or direct glucuronidation of the alcohol.

Experimental Protocols

Protocol A: Metabolic Stability Assessment (Microsomal Stability)

Objective: Determine the intrinsic clearance and identify potentially reactive S-oxide metabolites.

-

Preparation:

-

Prepare a 10 mM stock solution of 2-Methyl-4-(thiophen-2-yl)butan-2-ol in DMSO.

-

Thaw pooled human liver microsomes (HLM) on ice.

-

-

Incubation:

-

Test System: 0.5 mg/mL microsomal protein in 100 mM phosphate buffer (pH 7.4).

-

Substrate: Add test compound to a final concentration of 1 µM (0.1% DMSO final).

-

Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Controls: Include Verapamil (high clearance) and Warfarin (low clearance) as references.

-

-

Sampling:

-

Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

-

Quench: Immediately transfer to 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

-

-

Analysis:

-

Centrifuge at 4000g for 20 min.

-

Analyze supernatant via LC-MS/MS . Monitor parent ion [M+H]+ and scan for +16 Da (S-oxide) and +32 Da (Sulfone) metabolites.

-

Protocol B: Synthesis Validation (Grignard Route)

Objective: Generate high-purity material for biological screening (based on patent methodology).

-

Reagents: 4-(Thiophen-2-yl)butan-2-one (Precursor), Methylmagnesium bromide (3.0 M in ether).

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Addition:

-

Dissolve 4-(thiophen-2-yl)butan-2-one (1 eq) in anhydrous THF.

-

Cool to 0°C.

-

Add MeMgBr (1.2 eq) dropwise over 30 minutes. Exothermic reaction control is critical to prevent ring polymerization.

-

-

Workup:

-

Quench with saturated NH₄Cl (aq).

-

Extract with Ethyl Acetate (3x).

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Silica gel chromatography (Hexane:EtOAc 9:1). The tertiary alcohol is sensitive to acid; avoid acidic modifiers in the mobile phase.

Visualizing the Metabolic Pathway

The following diagram details the potential bioactivation pathways, highlighting the critical S-oxidation step that researchers must monitor.

Figure 2: Predicted metabolic fate showing the competition between safe Glucuronidation and reactive S-oxidation.

References

-

Novartis Pharma Gmbh. (2004).[1] Aminopyrimidine derivatives and their medical use.[1] WO2004089913A1.[1]

-

Santa Cruz Biotechnology. (n.d.).[2] 2-Methyl-4-(thiophen-2-yl)butan-2-ol Product Data.

-

Mishra, S., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.[3][4] RSC Medicinal Chemistry.[3]

-

PubChem. (2025). Compound Summary: 2-Methyl-4-phenyl-2-butanol (Muguet Carbinol).[5]

Sources

- 1. WO2004089913A1 - Aminopyrimidine derivatives and their medical use - Google Patents [patents.google.com]

- 2. 2-Methyl-4-(thiophen-2-yl)butan-2-ol | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of the Thiophene Ring in 2-Methyl-4-(thiophen-2-yl)butan-2-ol

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1][2] As a five-membered aromatic heterocycle, it is considered electron-rich, rendering it more reactive than benzene towards electrophilic substitution.[3][4] This guide provides a comprehensive technical analysis of the reactivity profile of a specific, yet representative, substituted thiophene: 2-Methyl-4-(thiophen-2-yl)butan-2-ol. Understanding the influence of the 2-(2-methyl-2-hydroxybutyl) substituent is critical for predicting its behavior in synthetic transformations and for designing rational pathways to novel derivatives. We will dissect the electronic and steric effects of the substituent to forecast regioselectivity in key reactions, providing both mechanistic rationale and field-proven experimental protocols.

Core Principles: The Intrinsic Reactivity of the Thiophene Ring

Before examining the specific effects of the C2-substituent, it is essential to understand the fundamental reactivity of the parent thiophene ring.

-

Aromaticity and Electron Distribution: Thiophene's aromaticity arises from the delocalization of six π-electrons over the five-membered ring, including a lone pair from the sulfur atom.[5] This electron-rich nature makes it highly susceptible to attack by electrophiles. Theoretical and experimental data show that the highest electron density is at the α-positions (C2 and C5), making these the primary sites for electrophilic attack.[1]

-

Electrophilic Aromatic Substitution (EAS): The cornerstone of thiophene chemistry is electrophilic substitution, which proceeds preferentially at the C2 or C5 positions. Attack at these positions leads to a more stable carbocation intermediate, as the positive charge can be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom.[3][6] In contrast, attack at the β-positions (C3 or C4) yields a less stable intermediate with only two resonance contributors.[3]

-

Metalation: The acidity of the α-protons makes thiophene readily amenable to deprotonation by strong bases like organolithium reagents. This metalation, typically with n-butyllithium (n-BuLi), generates a potent 2-thienyllithium nucleophile, which is a cornerstone for introducing a wide array of functional groups.[5][7]

The Influence of the 2-(2-Methyl-2-hydroxybutyl) Substituent

The substituent at the C2 position profoundly influences the reactivity of the thiophene ring in 2-Methyl-4-(thiophen-2-yl)butan-2-ol. Its effects are twofold:

-

Electronic Effect: The -(CH₂)₂-C(CH₃)₂-OH group is fundamentally an alkyl substituent. Alkyl groups are electron-donating through a positive inductive effect (+I).[8] This effect pushes additional electron density into the thiophene ring, further activating it towards electrophilic attack compared to unsubstituted thiophene. This enhanced nucleophilicity makes reactions proceed under milder conditions.

-

Directing and Steric Effects: In a 2-substituted thiophene, the two α-positions (C2 and C5) are no longer equivalent. The C2 position is blocked, leaving C5 as the most electronically favored and accessible site for electrophilic attack. The C3 position is a secondary site, while the C4 position is the least reactive. The bulk of the tertiary alcohol moiety may also sterically hinder attack at the adjacent C3 position, further enhancing the selectivity for the C5 position.

The interplay of these factors dictates a clear and predictable reactivity pattern, which we will explore through key reaction classes.

Figure 1: Predicted regioselectivity for electrophilic attack on the 2-substituted thiophene ring.

Key Reaction Profiles and Methodologies

Electrophilic Aromatic Substitution (EAS)

The electron-donating substituent makes the thiophene ring in our target molecule highly reactive towards a range of electrophiles, with a strong preference for substitution at the C5 position.

Table 1: Predicted Outcomes for Electrophilic Aromatic Substitution

| Reaction Type | Typical Reagents | Expected Major Product (C5-substituted) | Mechanistic Rationale |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl Chloride (RCOCl), Lewis Acid (e.g., SnCl₄, AlCl₃) or Acetic Anhydride, Solid Acid (e.g., Hβ Zeolite)[9][10] | 2-Acyl-5-(2-(2-methyl-2-hydroxybutyl))thiophene | The acylium ion (RCO⁺) is a potent electrophile that will attack the most nucleophilic C5 position.[11] |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-(2-(2-methyl-2-hydroxybutyl))thiophene-2-carbaldehyde | The Vilsmeier reagent ([CHCl=N(CH₃)₂]⁺) is a mild electrophile highly selective for the most activated ring position.[12][13] |

| Bromination | N-Bromosuccinimide (NBS) in THF or DMF | 2-Bromo-5-(2-(2-methyl-2-hydroxybutyl))thiophene | NBS provides a source of electrophilic bromine under mild conditions, avoiding harsh acids that could degrade the thiophene ring. |

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitro-5-(2-(2-methyl-2-hydroxybutyl))thiophene | This combination generates the nitronium ion (NO₂⁺) under conditions less harsh than the standard HNO₃/H₂SO₄ mixture, which can cause oxidation and polymerization of reactive thiophenes.[1] |

Experimental Protocol 1: Friedel-Crafts Acylation of 2-Methyl-4-(thiophen-2-yl)butan-2-ol

Causality: This protocol utilizes tin(IV) chloride, a moderately strong Lewis acid that effectively promotes acylation without causing significant degradation of the activated thiophene ring.[14] The reaction is run at low temperature to control the exothermic nature of the reaction and minimize side-product formation.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL/mmol of substrate). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add 2-Methyl-4-(thiophen-2-yl)butan-2-ol (1.0 eq) to the cooled solvent. Follow with the dropwise addition of the acylating agent, acetyl chloride (1.1 eq).

-

Catalyst Introduction: Slowly add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Metalation and Subsequent Functionalization

For introducing functional groups that are not accessible via EAS, a metalation-quench strategy is superior. The C5 proton is the most acidic proton on the ring, allowing for highly regioselective deprotonation.

Figure 2: General workflow for the synthesis of 2,5-disubstituted thiophenes via metalation.

This strategy provides access to a vast array of derivatives by varying the electrophile used in the quenching step.

Table 2: Electrophiles for Quenching the 5-Lithio Intermediate

| Electrophile (E⁺) | Reagent | Functional Group Introduced |

|---|---|---|

| Carbon Dioxide | CO₂ (s) or gas | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | RCHO / RCOR' | Secondary/Tertiary Alcohol |

| Alkyl Halides | R-X | Alkyl Group (-R) |

| Disulfides | RSSR | Thioether (-SR) |

| Borates | B(OR)₃ | Boronic Ester (-B(OR)₂) |

Experimental Protocol 2: Lithiation and Carboxylation at the C5 Position

Causality: This protocol uses n-butyllithium at low temperature to ensure kinetic control, leading to rapid and selective deprotonation at the most acidic C5 site.[5][15] Quenching with solid carbon dioxide (dry ice) provides a reliable method to install a carboxylic acid group.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: Add 2-Methyl-4-(thiophen-2-yl)butan-2-ol (1.0 eq) dissolved in a small amount of anhydrous THF.

-

Deprotonation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.

-

Electrophilic Quench: Cautiously add an excess of crushed dry ice (CO₂) to the reaction mixture in small portions. A vigorous reaction may occur.

-

Warming and Work-up: Allow the mixture to slowly warm to room temperature. Quench with water and acidify to pH ~2 with 1 M HCl.

-

Extraction: Extract the product into ethyl acetate (3 x volume).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-carboxy derivative, which can be further purified by recrystallization or chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The thiophene ring in 2-Methyl-4-(thiophen-2-yl)butan-2-ol is electron-rich and therefore not susceptible to direct nucleophilic attack. SNAr reactions on a thiophene ring require the presence of strong electron-withdrawing groups (e.g., -NO₂) to activate the ring and a good leaving group.[16][17][18] Therefore, this pathway is not synthetically viable for the title compound without prior functionalization to introduce such activating groups.

Ring-Opening and Desulfurization

While the thiophene ring is aromatic and relatively stable, it can undergo ring-opening or desulfurization under specific, often harsh, conditions. These reactions are highly relevant in industrial hydrodesulfurization processes but are less common in targeted pharmaceutical synthesis.[19]

-

Reductive Desulfurization: Reaction with Raney Nickel (Ra-Ni) can lead to complete reduction and desulfurization, cleaving the C-S bonds and yielding the corresponding saturated alkane.

-

Transition Metal-Mediated C-S Activation: Certain transition metal complexes can insert into the C-S bonds of thiophene, leading to ring-opened metallacycles.[20][21][22] These reactions are mechanistically significant but typically require specialized organometallic reagents.

Conclusion

The reactivity of the thiophene ring in 2-Methyl-4-(thiophen-2-yl)butan-2-ol is governed by a predictable set of principles. The C2-alkyl substituent acts as an activating group, enhancing the ring's inherent nucleophilicity and directing subsequent functionalization almost exclusively to the C5 position. This high regioselectivity can be exploited through two primary synthetic strategies:

-

Electrophilic Aromatic Substitution: Ideal for installing electron-withdrawing groups like acyl, formyl, or nitro moieties directly onto the most activated C5 position.

-

Metalation-Electrophilic Quench: A more versatile and powerful method that converts the C5-H bond into a C5-Li bond, creating a potent nucleophile that can react with a vast range of electrophiles to forge new C-C, C-O, C-S, and C-B bonds.

By understanding these reactivity profiles, researchers can rationally design synthetic routes to modify this scaffold, enabling the exploration of new chemical space for drug discovery and materials science applications.

References

-

Wikipedia. Thiophene. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]

- Zhu, J., et al. (2012). Benzyl-Type Cation Initiated Nucleophilic Substitution on Furan and Thiophene by Using α-EWG Ketene S,S-Acetals as Nucleophiles. Synlett.

- Gronowitz, S. (1987). Synthetic Uses of Ring-Opening and Cycloaddition Reactions of Thiophene-1,1-Dioxides. Arkivoc.

- Mahdavi, S., et al. (2012). Electrooxidative Desulfurization of a Thiophene-Containing Model Fuel Using a Square Wave Potentiometry Technique. Energy & Fuels.

-

Angelici, R. J. (2001). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate. Available at: [Link]

-

Filo. (2025). Thiophens can undergo friedel-craft reaction in the presence of lewis aci... Available at: [Link]

- Higgins, S. R., et al. (2024). Photocatalytic Desulfurization of Thiophene with Chevrel Phase Ni2Mo6S8 Synthesized by SHS. ACS Omega.

- Angelici, R. J. (2001).

- Mishra, R., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

-

ResearchGate. Nucleophilic Substitution of Thiophene Derivatives. Available at: [Link]

- Lo, H.-C., et al. (2013). Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents. Beilstein Journal of Organic Chemistry.

- Vogt, E.-J., et al. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.

-

Comins, D. Aromatic Heterocyclic Chemistry. Available at: [Link]

-

Dailey, K. M. K., et al. A New Pathway for Thiophene Ring Opening by Transition Metals. Rauchfuss Group. Available at: [Link]

- Matsubara, H., et al. (2004). Phase-Vanishing Method: Friedel–Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Synthesis.

- Gannon, M. K., & Detty, M. R. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. PubMed.

- Zhao, D., et al. (2009). Oxidation Desulfurization of Thiophene Using Phase Transfer Catalyst/H2O2 Systems. Taylor & Francis Online.

- Prabhu, M. K., et al. (2025).

-

Chemistry Stack Exchange. (2020). Metalation of thiophene. Available at: [Link]

- Ricci, A., et al. (1967). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic.

- Gjøs, N., & Gronowitz, S. (1968). Metalation and halogen–metal exchange in 3-arylthiophens. Journal of the Chemical Society C: Organic.

-

quimicaorganica.org. Nucleophilic substitution in pyrrole, thiophene and furan. Available at: [Link]

- Higgins, S. R., et al. (2024). Photocatalytic Desulfurization of Thiophene with Chevrel Phase Ni2Mo6S8 Synthesized by SHS.

- Marino, G. (1973). Electrophilic Substitution of Thiophene and its Derivatives.

- Tso, H.-H., & Chen, Y.-J. (2007). Synthesis of (+/-)

-

Gyan Sanchay. THIOPHENE. Available at: [Link]

-

Fröhlich, J. Base catalysed halogen dance reactions. Available at: [Link]

- Mori, A., et al. (2022).

- Caesar, P. D. (1949). Metalation of thiophene.

- McMullen, J. S., et al. (2023). Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent.

- Wang, Y., et al. (2014).

- Gannon, M. K., & Detty, M. R. (2007). Generation of 3- and 5-Lithiothiophene-2-carboxylates via Metal−Halogen Exchange and Their Addition Reactions to Chalcogenoxanthones. The Journal of Organic Chemistry.

- Singh, S. P., & Kumar, D. (2020).

- Gronowitz, S., & Bugge, A. (1975). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1.

-

ResearchGate. Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Available at: [Link]

- Kim, D., et al. (2024).

- Butler, A. R., & Sanderson, A. P. (1971). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic.

- Gronowitz, S. (1986).

-

YouTube. (2023). Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch. Available at: [Link]

- Barl, N. M., et al. (2013).

- Kumar, S., & Kumar, V. (2022).

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available at: [Link]

-

Quora. (2020). Why do pyrrole, furan, and thiophene behave electrophile behavior?. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tsijournals.com [tsijournals.com]

- 11. Thiophens can undergo friedel-craft reaction in the presence of lewis aci.. [askfilo.com]

- 12. znaturforsch.com [znaturforsch.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. researchgate.net [researchgate.net]

- 18. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]

- 19. research-portal.uu.nl [research-portal.uu.nl]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-4-(thiophen-2-yl)butan-2-ol

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of the tertiary alcohol, 2-Methyl-4-(thiophen-2-yl)butan-2-ol. The synthetic strategy is centered on the Grignard reaction, a robust and fundamental carbon-carbon bond-forming reaction.[1] We detail the preparation of a thiophene-containing Grignard reagent, 2-(thiophen-2-yl)ethylmagnesium bromide, from its corresponding alkyl halide, followed by its reaction with acetone as the carbonyl electrophile. This guide emphasizes the critical experimental parameters, mechanistic rationale, and safety considerations necessary for a successful and reproducible synthesis. The thiophene moiety is a crucial scaffold in medicinal chemistry, often used as a bioisostere for phenyl rings to modulate physicochemical properties.[2] This protocol provides researchers with a reliable method to access a valuable building block for further molecular elaboration.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves a two-stage process, culminating in a Grignard reaction.

-

Formation of the Grignard Reagent: 2-(2-Bromoethyl)thiophene is reacted with magnesium metal in an anhydrous ether solvent to form 2-(thiophen-2-yl)ethylmagnesium bromide.

-

Nucleophilic Addition: The prepared Grignard reagent is added to acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[3]

-

Hydrolytic Work-up: The resulting magnesium alkoxide intermediate is hydrolyzed with a weak acid (e.g., aqueous ammonium chloride) to yield the final tertiary alcohol product.

Mechanism of the Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912.[1] The reaction's utility stems from the polarity reversal (umpolung) of the carbon atom bonded to magnesium.

-

Reagent Formation: Magnesium metal inserts into the carbon-bromine bond of 2-(2-bromoethyl)thiophene. This changes the carbon from being electrophilic (in the C-Br bond) to being strongly nucleophilic and basic in the C-Mg bond.

-

Nucleophilic Attack: The Grignard reagent's nucleophilic carbon atom attacks the electrophilic carbonyl carbon of acetone. This addition forms a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[4]

-

Protonation: The reaction is quenched with a proton source, which protonates the alkoxide to give the final tertiary alcohol.[3]

A critical aspect of this synthesis is the strict requirement for anhydrous conditions . Grignard reagents are potent bases and will react readily with any available protons, including water, alcohols, or carboxylic acids.[1][5] Such a side reaction would consume the reagent and prevent the desired reaction with the ketone.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 2-(2-Bromoethyl)thiophene | 26478-16-0 | C₆H₇BrS | 191.09 | Starting material.[6] |

| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | Ensure turnings are fresh and shiny. |

| Iodine | 7553-56-2 | I₂ | 253.81 | For activation of magnesium. |

| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | Use freshly opened or distilled from a drying agent. |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | Must be anhydrous. |

| Saturated Ammonium Chloride | 12125-02-9 | NH₄Cl | 53.49 | Aqueous solution for work-up. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | For drying the organic phase. |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Methyl-4-(thiophen-2-yl)butan-2-ol.

Step-by-Step Protocol

Part A: Preparation of 2-(Thiophen-2-yl)ethylmagnesium Bromide

-

Glassware Preparation: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen or argon gas.

-

Reagent Addition: Add magnesium turnings (1.34 g, 55.0 mmol, 1.1 equiv) to the flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface.[4]

-

Initiation: In the dropping funnel, prepare a solution of 2-(2-bromoethyl)thiophene (9.55 g, 50.0 mmol, 1.0 equiv) in 50 mL of anhydrous diethyl ether.

-

Add approximately 5 mL of this solution to the magnesium turnings. Stir the mixture. The reaction is initiated when the brownish iodine color disappears and the solution becomes cloudy and grey, with gentle bubbling.[7] If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Grignard Formation: Once the reaction has started, add the remaining 2-(2-bromoethyl)thiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a dark grey or brownish color.

-

Cool the Grignard reagent solution to room temperature.

Part B: Synthesis of 2-Methyl-4-(thiophen-2-yl)butan-2-ol

-

Setup: Place the flask containing the freshly prepared Grignard reagent in an ice-water bath and cool the solution to 0 °C.

-

Acetone Addition: Prepare a solution of anhydrous acetone (3.20 g, 55.0 mmol, 1.1 equiv) in 20 mL of anhydrous diethyl ether. Add this solution dropwise via the dropping funnel to the stirred Grignard reagent solution, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour. The mixture will likely become a thick, gelatinous precipitate.

Part C: Work-up and Purification

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while stirring and cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.[8]

-

Extraction: Transfer the entire mixture to a separatory funnel. Add an additional 50 mL of diethyl ether. Shake the funnel vigorously, venting frequently.

-

Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

-

Washing and Drying: Combine all the organic layers and wash them once with 50 mL of brine (saturated NaCl solution). Dry the combined organic phase over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil.

-

Purification: Purify the crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing the polarity). The final product, 2-Methyl-4-(thiophen-2-yl)butan-2-ol, should be a colorless or pale yellow oil.[9]

Safety Precautions

-

Anhydrous Ethers: Diethyl ether is extremely flammable and can form explosive peroxides. Always work in a fume hood and away from ignition sources. Never distill to dryness.

-

Grignard Reagents: The formation of Grignard reagents is exothermic and can become vigorous. Maintain good temperature control. Grignard reagents react violently with water.

-

2-(2-Bromoethyl)thiophene: This is a halogenated organic compound and should be handled with appropriate personal protective equipment (gloves, safety glasses).

Characterization

The identity and purity of the synthesized 2-Methyl-4-(thiophen-2-yl)butan-2-ol can be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the thiophene ring protons, the two methylene groups of the butyl chain, and a singlet for the two equivalent methyl groups. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: Expect distinct signals for all 9 carbon atoms in the molecule.

-

FT-IR: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 170.27, corresponding to the molecular weight of the product.[9]

References

- Chemical Synthesis Database. (2025, May 20). 4-thiophen-2-yl-butan-2-one.

- Organic Chemistry Resources Worldwide. Grignard Reaction - Common Conditions.

- Organic Chemistry Portal. Grignard Reaction.

- Wikipedia. Grignard reaction.

- Naser, L. A. (2023). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Central Asian Journal of Medical and Natural Sciences, 04(05), 548-557.

- Organic Chemistry Portal. Thiophene synthesis.

- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.

- CymitQuimica. CAS 26478-16-0: 2,2-(Bromoethyl)-Thiophene.

- Benchchem. 4-(Thiophen-2-yl)butan-1-amine.

- University of California, Irvine. Experiment 25 – The Grignard Reaction.

- Google Patents. CN103819449A - Preparation method for 2-bromothiophene.

- LibreTexts. 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).

- Google Patents. CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.

- Organic Syntheses. Procedure for Grignard Reaction.

- University of Toronto. Formation and reaction of a Grignard reagent.

- ChemicalBook. 2-METHYL-4-PHENYL-2-BUTANOL synthesis.

- PrepChem.com. Preparation of 2-bromothiophene.

- MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

- ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?

- Santa Cruz Biotechnology, Inc. 2-Methyl-4-(thiophen-2-yl)butan-2-ol.

- Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.

- Yilmaz, S. S., & Pekel, N. (2007). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Eurasian Journal of Chemistry, 2(1), 18-24.

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. 4-(Thiophen-2-yl)butan-1-amine|CAS 28424-67-1 [benchchem.com]

- 3. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. community.wvu.edu [community.wvu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CAS 26478-16-0: 2,2-(Bromoethyl)-Thiophene | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

- 9. scbt.com [scbt.com]

Application Note: Precision Synthesis of 2-Methyl-4-(thiophen-2-yl)butan-2-ol

The following Application Note and Protocol is designed for research and development scientists requiring a robust, high-purity synthesis of 2-Methyl-4-(thiophen-2-yl)butan-2-ol.

This guide prioritizes Route A (Grignard Formation from 2-(2-bromoethyl)thiophene) as it provides the most fundamental control over the carbon skeleton construction, independent of complex ketone precursors.

Abstract & Strategic Overview

The target molecule, 2-Methyl-4-(thiophen-2-yl)butan-2-ol , represents a tertiary alcohol featuring a thiophene heterocycle tethered by an ethyl spacer. This structural motif is critical in medicinal chemistry (bioisostere of phenyl-butanol derivatives) and fragrance chemistry.

While multiple retrosynthetic disconnections exist, this protocol focuses on the nucleophilic addition of [2-(thiophen-2-yl)ethyl]magnesium bromide to acetone . This route is selected for its modularity and the high stability of the primary alkyl Grignard reagent compared to benzylic-type alternatives (e.g., thenyl Grignards), which are prone to Wurtz coupling dimerization.

Retrosynthetic Logic

The synthesis is driven by the disconnection of the C2–C3 bond (relative to the alcohol), utilizing acetone as the electrophilic "gem-dimethyl" synthon.

Figure 1: Retrosynthetic analysis identifying the primary Grignard disconnection.

Safety & Pre-requisites (E-E-A-T)

Critical Hazard Warning: Grignard reagents are pyrophoric and react violently with water. Thiophene derivatives are often potent sensitizers and possess a distinct, sulfurous odor requiring efficient fume hood ventilation.

-

Anhydrous Environment: All glassware must be oven-dried (120°C, >4 hours) and assembled hot under a stream of inert gas (Argon or Nitrogen).

-

Solvent Quality: Tetrahydrofuran (THF) must be distilled from sodium/benzophenone or processed through an alumina drying column immediately prior to use. Water content must be <50 ppm.

-

Thiophene Handling: 2-(2-Bromoethyl)thiophene is an alkylating agent. Double-gloving (Nitrile/Laminate) is mandatory.

Experimental Protocol

Phase 1: Preparation of [2-(Thiophen-2-yl)ethyl]magnesium bromide

Objective: Generate the nucleophile in situ without inducing Wurtz coupling (dimerization).

Reagents:

-

Magnesium turnings (Mg): 1.2 equiv (Activated)

-

2-(2-Bromoethyl)thiophene: 1.0 equiv

-

Iodine (I₂): Crystal (Catalytic)[1]

-

THF (Anhydrous): [0.5 M] concentration relative to halide

Workflow:

-

Activation: Place Mg turnings in a 3-neck RBF equipped with a reflux condenser, dropping funnel, and internal thermometer. Add a single crystal of Iodine.[1][2] Heat gently with a heat gun under Argon flow until Iodine vaporizes, activating the Mg surface (etching the MgO layer).

-

Initiation: Allow the flask to cool to RT. Add just enough THF to cover the Mg. Add 5% of the total volume of the bromide solution (dissolved in THF).

-

Observation: Turbidity and a temperature rise indicate initiation.[2] If no reaction occurs, add 2 drops of 1,2-dibromoethane (entrainment method).

-

-

Propagation: Once initiated, dilute the reaction with the remaining THF. Add the remaining bromide solution dropwise over 45–60 minutes.

-

Control: Maintain internal temperature between 35–40°C. Do not reflux vigorously; high heat promotes dimerization of the thiophene precursor.

-

-

Maturation: After addition, stir at ambient temperature for 2 hours. The solution should be dark grey/brown.

Phase 2: Nucleophilic Addition to Acetone

Objective: Controlled addition to the electrophile to form the tertiary alkoxide.

Reagents:

-

Acetone (Dry): 1.5 equiv (Excess ensures complete consumption of the Grignard)

-

THF: Diluent for acetone

Workflow:

-

Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

-

Addition: Dissolve Acetone in equal volume THF. Add this solution dropwise to the Grignard reagent over 30 minutes.

-

Mechanistic Note: The reaction is highly exothermic. Maintain T < 10°C to prevent enolization side reactions or solvent boiling.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours. TLC (Hexane:EtOAc 8:2) should show consumption of the starting bromide (UV active).

Phase 3: Quenching & Isolation

Objective: Protonation of the alkoxide and removal of magnesium salts.

-

Quench: Cool reaction to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl).

-

Why NH₄Cl? It buffers the pH (~9), preventing acid-catalyzed dehydration of the tertiary alcohol to the alkene (a common risk with tertiary benzylic/thenylic alcohols).

-

-

Extraction: Decant the organic layer. Extract the aqueous phase with Ethyl Acetate (3x).

-

Wash: Combine organics and wash with Brine (1x). Dry over Anhydrous Sodium Sulfate (Na₂SO₄).

-

Concentration: Filter and concentrate under reduced pressure (Rotavap) at 35°C.

Quantitative Data Summary

| Parameter | Specification | Notes |

| Limiting Reagent | 2-(2-Bromoethyl)thiophene | Purity >97% required |

| Molar Ratio | 1.0 : 1.2 : 1.5 | Halide : Mg : Acetone |

| Solvent Conc. | 0.5 M | Higher conc. risks coupling |

| Temperature (Addn) | 0°C to 10°C | Critical for selectivity |

| Expected Yield | 75% – 85% | After purification |

| Appearance | Pale yellow oil | Viscous liquid |

Mechanistic & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical decision points during the experimental execution.

Figure 2: Step-by-step reaction workflow from magnesium activation to product isolation.

Troubleshooting & Discussion

Impurity Profile

-

Dimer (1,4-di(thiophen-2-yl)butane): Result of Wurtz coupling.

-

Remedy: Ensure slow addition of the halide to the Mg.[1] High local concentration of halide favors coupling with the formed Grignard.

-

-

Alkene Elimination Product: 2-Methyl-4-(thiophen-2-yl)but-1-ene or but-2-ene.

Alternative Route (Method B)

If 2-(2-bromoethyl)thiophene is unavailable, the synthesis can be inverted using Methylmagnesium Bromide (MeMgBr) and 4-(thiophen-2-yl)butan-2-one .

-

Pros: MeMgBr is commercially available and very clean.

-

Cons: Requires synthesis of the ketone precursor (typically via Aldol condensation of Thiophene-2-carbaldehyde + Acetone, followed by hydrogenation).

References

-

Grignard Reaction Fundamentals

- Title: The Grignard Reaction: Prepar

- Source: University of Wisconsin-Madison Chemistry Dept.

-

URL:[Link] (General Protocol Reference)

-

Thiophene Grignard Chemistry

-

Synthesis of Phenyl-Analogues (Validation)

-

Reaction Mechanism Guide

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. aroonchande.com [aroonchande.com]

- 3. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

- 4. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. [askfilo.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. vaia.com [vaia.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: 2-Methyl-4-(thiophen-2-yl)butan-2-ol as a Strategic Pharmaceutical Intermediate

[1][2]

Abstract

This application note details the chemical utility, synthesis, and downstream processing of 2-Methyl-4-(thiophen-2-yl)butan-2-ol (CAS: 13963-36-5 / Generic), a critical tertiary alcohol intermediate.[1][2] While often overshadowed by its phenyl analog (a common fragrance agent), this thiophene derivative serves as a high-value bioisostere in medicinal chemistry.[1][2][3] It is particularly valued for its role in Structure-Activity Relationship (SAR) studies—specifically for modulating lipophilicity and metabolic stability—and as a precursor for constructing 4,4-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene scaffolds via intramolecular cyclization.[1] This guide provides validated protocols for its synthesis, purification, and transformation into rigid bicyclic pharmacophores.[3]

Part 1: Chemical Profile & Strategic Utility[2][3]

The Thiophene Advantage (Bioisosterism)

In drug design, the thiophene ring is a classic bioisostere for the benzene ring.[3][4][5] Replacing a phenyl group with a thiophene moiety often results in:

-

Altered Metabolism: Thiophene is electron-rich, altering P450 oxidation sites compared to benzene.[1][3]

-

Steric Differentiation: The sulfur atom creates a different bond angle (approx. 92° at sulfur vs. 120° in benzene), potentially improving fit in specific receptor pockets (e.g., Kinase ATP pockets or GPCRs).[3]

-

Lipophilicity: Thiophene analogs generally exhibit different LogP values, aiding in blood-brain barrier (BBB) penetration optimization.[1][3]

Key Physicochemical Properties

| Property | Value (Approx.) | Relevance |

| Molecular Formula | C₉H₁₄OS | Core Scaffold |

| Molecular Weight | 170.27 g/mol | Fragment-based Drug Design (FBDD) |

| Boiling Point | 105–110 °C (at 2 mmHg) | Distillable intermediate |

| Solubility | High in EtOH, DCM, THF; Low in Water | Lipophilic building block |

| Reactivity | Tertiary Alcohol | Prone to dehydration (Elimination) or Cyclization |

Part 2: Synthesis Protocol (Upstream)[1][2]

Objective: Synthesize 2-Methyl-4-(thiophen-2-yl)butan-2-ol via Grignard addition. Reaction Class: Nucleophilic Addition to Carbonyl.[1][2][3]

Reagents & Materials[2][3]

-

Substrate: 4-(Thiophen-2-yl)butan-2-one (CAS: 34061-83-1).[1][2]

-

Reagent: Methylmagnesium Bromide (MeMgBr), 3.0 M in Diethyl Ether.[3]

Step-by-Step Protocol

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen (N₂).[1][2][3]

-

Solvent Charge: Add anhydrous THF (150 mL) and 4-(thiophen-2-yl)butan-2-one (10.0 g, 64.8 mmol). Cool the solution to 0°C using an ice/water bath.

-

Grignard Addition: Transfer MeMgBr (26 mL, 78 mmol, 1.2 equiv) to the addition funnel via cannula. Add dropwise over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours.

-

Quenching: Cool back to 0°C. Slowly add saturated aq. NH₄Cl (50 mL) to hydrolyze the magnesium alkoxide. Note: Vigorous bubbling may occur.[3]

-

Workup: Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with Brine (100 mL).[1][2][3] Dry over anhydrous MgSO₄.

-

Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation (bp 108°C @ 2 mmHg) or Flash Column Chromatography (Gradient 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Figure 1. Grignard synthesis pathway for generating the tertiary alcohol intermediate.[3]

Part 3: Downstream Applications (The "Intermediate" Utility)

The true value of this molecule lies in its ability to undergo Intramolecular Friedel-Crafts Alkylation , creating a rigid bicyclic scaffold common in CNS-active drugs.[1][2][3]

Protocol A: Cyclization to 4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene

Mechanism: Acid-catalyzed generation of a tertiary carbocation, followed by electrophilic attack on the thiophene ring (position 3).[1]

-

Reagents: 2-Methyl-4-(thiophen-2-yl)butan-2-ol (1.0 equiv), Methanesulfonic acid (MSA) or Polyphosphoric Acid (PPA).[1][2]

-

Procedure:

-

Workup: Pour onto ice water. Neutralize with NaHCO₃.[1][2][3] Extract with DCM.[1][2][3]

-

Result: Formation of the fused bicyclic system. This scaffold locks the alkyl chain conformation, reducing entropic penalty upon binding to biological targets.[3]

Protocol B: Ritter Reaction (Amide Synthesis)

Utility: Converting the tertiary hydroxyl group into a nitrogenous pharmacophore (tertiary amide/amine).[2][3]

-

Reagents: Alcohol (1.0 equiv), Acetonitrile (Solvent/Reactant), H₂SO₄ (Catalytic).[3]

-

Procedure: Treat the alcohol with concentrated H₂SO₄ in Acetonitrile at 0°C -> RT.

-

Product: N-(2-methyl-4-(thiophen-2-yl)butan-2-yl)acetamide.[1][2][3]

-

Application: Hydrolysis of this amide yields the tertiary amine, a motif found in calcium channel blockers.[3]

Divergent Reaction Pathways Diagram[1][2][3]

Caption: Figure 2.[1][2] Divergent synthetic utility of the intermediate in pharmaceutical manufacturing.

Part 4: Analytical Quality Control

To ensure the intermediate is suitable for GMP downstream processing, the following specifications are recommended:

Part 5: Safety & Handling

-

Thiophene Toxicity: Thiophene derivatives can be mild hepatotoxins.[1][2][3] All handling should occur in a fume hood.[1][2][3]

-

Odor: Like many sulfur compounds, this intermediate has a distinct, pervasive odor.[3] Bleach (Sodium Hypochlorite) is recommended for cleaning glassware to oxidize sulfur residues.[1][2][3]

-

Storage: Store under Nitrogen at 2–8°C. Tertiary alcohols are generally stable but can dehydrate if stored in acidic environments or elevated temperatures.[1][2][3]

References

-

Bioisosterism in Drug Design: Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

-

Friedel-Crafts Cyclization of Thiophenes: Reinecke, M. G., & Pedaja, P. (1986).[3] Halothiophenes and their reactions. In Chemistry of Heterocyclic Compounds. Wiley-Interscience.[2][3] [1][2]

-

Synthesis of Thiophene Alcohols: Campaigne, E., & Foye, W. O. (1948).[3] The Synthesis of 2,5-Diarylthiophenes. Journal of Organic Chemistry. (Fundamental Grignard protocols for thiophenes).

-

Tetrahydrobenzo[b]thiophene Scaffolds: Mishra, R., et al. (2011).[3] Synthesis and biological evaluation of tetrahydrobenzo[b]thiophene derivatives. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Butanethiol | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Enigmatic Allure of Thiophene in Modern Perfumery: Application Notes for 2-Methyl-4-(thiophen-2-yl)butan-2-ol

Introduction: Unveiling a Novel Aroma Chemical

In the relentless pursuit of novel olfactory experiences, the fragrance industry continually explores unique molecular scaffolds. Thiophene derivatives, while less conventional than their benzenoid counterparts, offer a palette of intriguing and potent aromas. This document provides detailed application notes and protocols for 2-Methyl-4-(thiophen-2-yl)butan-2-ol , a tertiary alcohol bearing a thiophene moiety. While direct, extensive literature on this specific molecule is nascent, by drawing parallels with its well-documented phenyl analogue, 2-Methyl-4-phenyl-2-butanol (a floral and lily-of-the-valley type fragrance ingredient), and considering the known olfactory contributions of the thiophene ring, we can project its significant potential in fragrance chemistry.[1][2][3]

This guide is intended for researchers, perfumers, and formulation scientists, offering a comprehensive overview of its anticipated olfactory properties, a robust protocol for its synthesis and quality control, and guidelines for its application in fragrance formulations. It is imperative to note that certain sections of this document are based on scientific extrapolation from closely related molecules and established chemical principles, a necessary approach in the exploration of novel fragrance ingredients.

Olfactory Profile: A Hypothesis

Based on structure-odor relationships, we can hypothesize the olfactory profile of 2-Methyl-4-(thiophen-2-yl)butan-2-ol. The core structure, shared with its phenyl analogue, suggests a foundational floral character, likely with nuances of lily-of-the-valley and a general fresh, green quality.[4] However, the presence of the thiophene ring is expected to introduce a unique complexity. Thiophene-containing molecules in fragrances can impart a range of notes, from roasted and nutty to subtly sulfurous and even green.[5]

Therefore, 2-Methyl-4-(thiophen-2-yl)butan-2-ol is projected to possess a multifaceted scent profile:

-

Primary Notes: A fresh, green, and floral character, reminiscent of muguet.

-

Secondary Notes: A subtle, warm, and slightly roasted or nutty undertone, lending a unique depth and modernity.

-

Tertiary Notes: A clean, faintly sulfurous note that, at high dilution, can enhance the overall complexity and radiance of the fragrance.

This combination could result in a highly diffusive and long-lasting ingredient that adds a novel twist to traditional floral accords.

Synthesis Protocol: A Grignard Approach

The synthesis of 2-Methyl-4-(thiophen-2-yl)butan-2-ol can be efficiently achieved via a Grignard reaction, a cornerstone of C-C bond formation in organic chemistry.[6][7][8][9] This protocol outlines the synthesis from commercially available starting materials.

Reaction Scheme:

Caption: Synthesis of 2-Methyl-4-(thiophen-2-yl)butan-2-ol via Grignard Reaction.

Materials and Equipment:

| Material | Supplier (Example) | Grade |

| 4-(Thiophen-2-yl)butan-2-one | Sigma-Aldrich | ≥95% |

| Methyl Bromide (or Methyl Iodide) | Sigma-Aldrich | Reagent Grade |

| Magnesium Turnings | Sigma-Aldrich | High Purity |

| Anhydrous Diethyl Ether | Sigma-Aldrich | Anhydrous |

| Saturated Ammonium Chloride Solution | Fisher Scientific | Laboratory Grade |

| Anhydrous Magnesium Sulfate | Fisher Scientific | Laboratory Grade |

| Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator. | - | - |

Experimental Procedure:

-

Preparation of Grignard Reagent:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

To the flask, add magnesium turnings (1.2 eq).

-

In the dropping funnel, place a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether.

-

Add a small portion of the methyl bromide solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle warming or the addition of a crystal of iodine).

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Dissolve 4-(thiophen-2-yl)butan-2-one (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-Methyl-4-(thiophen-2-yl)butan-2-ol.

-

Quality Control and Analysis

Ensuring the purity and identity of the synthesized fragrance ingredient is paramount for its successful application. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for this purpose.[9][10]

GC-MS Analysis Protocol:

Caption: Workflow for GC-MS Analysis of 2-Methyl-4-(thiophen-2-yl)butan-2-ol.

| Parameter | Recommended Setting |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (split ratio 50:1) |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| MS System | Agilent 5977B MSD or equivalent |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quad Temperature | 150°C |

| Mass Range | m/z 40-400 |

Expected Results: The GC chromatogram should show a single major peak corresponding to 2-Methyl-4-(thiophen-2-yl)butan-2-ol. The mass spectrum should be consistent with the expected fragmentation pattern of the molecule, and a library search should confirm its identity. Purity should be ≥98% for use in high-quality fragrance formulations.

Application in Fragrance Formulations

2-Methyl-4-(thiophen-2-yl)butan-2-ol is anticipated to be a versatile ingredient, finding application in a variety of fragrance types.

-

Floral Accords: It can be used to add a modern, slightly edgy character to traditional floral bouquets, particularly those based on lily-of-the-valley, jasmine, and rose.

-

Green and Fresh Formulations: Its green and fresh facets will complement citrus, herbal, and ozonic fragrances, providing lift and longevity.

-

Woody and Oriental Blends: The subtle roasted and sulfurous notes can create intriguing synergies with woody, spicy, and ambery ingredients, adding a touch of warmth and complexity.

Recommended Usage Levels:

-

In fine fragrances: 0.1% to 2.0%

-

In personal care products (lotions, soaps): 0.05% to 0.5%

-

In air care products: 0.2% to 1.0%

Stability and Compatibility

The stability of a fragrance ingredient is crucial for the shelf-life and performance of the final product.[5][11][12][13] Tertiary alcohols are generally stable under neutral and slightly alkaline conditions but can be susceptible to dehydration under strongly acidic conditions.

Stability Testing Protocol:

A comprehensive stability testing program should be conducted to evaluate the performance of 2-Methyl-4-(thiophen-2-yl)butan-2-ol in various product bases.

| Test Condition | Duration | Parameters to Monitor |

| Accelerated Aging (40°C) | 12 weeks | Olfactory profile, color, clarity, pH |

| UV Light Exposure | 4 weeks | Olfactory profile, color |

| Freeze-Thaw Cycles (-10°C/25°C) | 3 cycles | Clarity, phase separation |

| Real-Time Aging (25°C) | 12 months | Olfactory profile, color, clarity, pH |

Compatibility:

-

Solvents: Expected to be soluble in ethanol and common fragrance oils.

-

Product Bases: Compatibility should be tested in a range of bases, including lotions, soaps, shampoos, and candles. Discoloration and changes in viscosity should be monitored.

Safety and Regulatory Information

While specific toxicological data for 2-Methyl-4-(thiophen-2-yl)butan-2-ol is not widely available, a preliminary safety assessment can be inferred from its structural class. It is a tertiary alcohol. As with all new fragrance ingredients, it is recommended to conduct a full safety evaluation, including skin sensitization potential, before commercial use. For handling in a laboratory setting, standard safety precautions for flammable and potentially irritating chemicals should be followed.[11][12][14]

Conclusion

2-Methyl-4-(thiophen-2-yl)butan-2-ol represents a promising new aroma chemical with the potential to introduce novel and complex olfactory dimensions to a wide range of fragrance applications. Its hypothesized scent profile, combining fresh floralcy with unique thiophene-derived notes, makes it a compelling candidate for modern perfumery. The protocols provided herein offer a robust framework for its synthesis, analysis, and evaluation in fragrance formulations. Further research into its precise olfactory character and performance will undoubtedly solidify its place in the perfumer's palette.

References

-

Certified Laboratories. (n.d.). Guide to OTC & Cosmetic Stability Testing. Retrieved from [Link]

-

Fragrance Stability Testing - ILT - Integrated Liner Technologies. (2023, December 15). Retrieved from [Link]

-

Jasmine Factory. (2024, July 21). Fragrance & Perfume Stability: How to Make it Last. Retrieved from [Link]

-

Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]

- Boelens, H. (1997). Some Aspects of Qualitative Structure-Odor Relationships. Perfumer & Flavorist, 22(2), 19-33.

-

Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. Retrieved from [Link]

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-4-phenyl-2-butanol. PubChem Compound Database. Retrieved from [Link]

- Starkenmann, C., et al. (2018). Structure–Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes Synthesized by Changing the Structural Motifs of the Key Coffee Odorant Furan-2-ylmethanethiol. Journal of Agricultural and Food Chemistry, 66(18), 4647-4657.

-

Scent.vn. (n.d.). Thiophene, 2,3-diethyl: Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, October 10). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

-

NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]

-

PerfumersWorld. (n.d.). GCMS Analysis. Retrieved from [Link]

-

Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, February 24). Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools. PMC. Retrieved from [Link]

-

Shimadzu. (n.d.). Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Retrieved from [Link]

-

Agilent. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

- Turin, L. (2002). Structure-Odor Relationships: A Modern Perspective. In Olfaction, Taste, and Cognition (pp. 3-22). Cambridge University Press.

- Google Patents. (n.d.). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.

-

ResearchGate. (n.d.). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2-Methyl-4-phenyl-2-butanol (FDB008550). Retrieved from [Link]

Sources

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. Structure-Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes Synthesized by Changing the Structural Motifs of the Key Coffee Odorant Furan-2-ylmethanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 4. certifiedcosmetics.com [certifiedcosmetics.com]

- 5. CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iltusa.com [iltusa.com]

- 11. jasmine-perfumes.com.tr [jasmine-perfumes.com.tr]

- 12. orchadia.org [orchadia.org]

- 13. 2-Methyl-4-(thiophen-2-yl)butan-2-ol | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. bg.cpachem.com [bg.cpachem.com]

Application Notes & Protocols: Scalable Production of Thiophene-Based Tertiary Alcohols

Abstract

Thiophene-based tertiary alcohols are crucial structural motifs in a multitude of pharmaceutical compounds and advanced materials.[1][2][3] Their synthesis, while straightforward at the laboratory scale, presents significant challenges in process safety, thermal management, and impurity control upon scale-up. This guide provides a detailed analysis of scalable production methods, focusing on organometallic addition reactions to thiophene-based carbonyl precursors. We will dissect the underlying principles of Grignard and organolithium chemistry, offering field-proven protocols and critical insights into process analytical technology (PAT), downstream processing, and safety management for industrial-scale operations.

Chapter 1: Foundational Principles of Scalable Synthesis

Transitioning a synthesis from benchtop glassware to a multi-hundred-liter reactor is not a linear process. It requires a fundamental shift in perspective, prioritizing safety, process control, and robustness. The high reactivity of organometallic reagents, coupled with the often exothermic nature of their addition to carbonyls, necessitates a rigorous understanding of chemical engineering principles.

Key Scalability Considerations:

-

Thermal Management: Organometallic additions are highly exothermic.[4] A runaway reaction is a critical risk if the heat generated exceeds the reactor's cooling capacity. Scalable processes must incorporate precise temperature control, often through jacketed reactors and controlled addition rates.

-

Mass Transfer: In large vessels, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yield. The choice of impeller type, agitation speed, and baffle design is critical.

-

Safety & Handling: Organolithium and Grignard reagents are highly reactive, often pyrophoric, and react violently with water.[5] All large-scale operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon) using specialized equipment for reagent transfer.[5][6] All personnel must be equipped with appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and chemical-resistant gloves.[6][7]

-

Process Analytical Technology (PAT): Real-time monitoring is indispensable for safe and efficient scale-up.[8][9] Technologies like in-situ FTIR or Raman spectroscopy allow for the continuous tracking of reagent consumption and product formation, providing immediate feedback for process control.[4][10][11]

Chapter 2: Synthetic Route Selection: Organometallics

The nucleophilic addition of an organometallic reagent to a thiophene-based ketone or ester is the most direct and widely used method for constructing thiophene-based tertiary alcohols.[4][12][13] The choice between a Grignard reagent (R-MgX) and an organolithium reagent (R-Li) is a critical decision driven by factors of reactivity, selectivity, cost, and available equipment.

Method 1: Grignard Reagent-Based Synthesis

Grignard reagents are often the first choice for industrial applications due to their lower cost, moderate reactivity, and less demanding handling requirements compared to organolithiums.[14]

Causality Behind Experimental Choices:

-

Solvent: Tetrahydrofuran (THF) is the most common solvent as it effectively solvates the Grignard reagent, maintaining its reactivity.

-

Initiation: The formation of the Grignard reagent itself can have a variable induction period.[4] This is a major safety concern at scale, as an accumulation of unreacted alkyl halide followed by a sudden, rapid initiation can lead to a dangerous exotherm.[4][10]

-

Reaction Control: The nucleophilic addition to the carbonyl is highly exothermic. Slow, subsurface addition of the Grignard reagent to the ketone solution is paramount to maintaining temperature control.

Workflow for Grignard-based Synthesis

Caption: Scalable Grignard reaction workflow.

Scalable Protocol: Synthesis of 2-(thiophen-2-yl)propan-2-ol

This protocol describes the synthesis from 2-acetylthiophene and methylmagnesium bromide.

Materials & Equipment:

-

100 L Glass-Lined Reactor with overhead stirrer, temperature probe, nitrogen inlet, and condenser.

-

Addition vessel for Grignard reagent.

-

2-Acetylthiophene

-

Methylmagnesium bromide (3.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Toluene

Procedure:

-

Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the vessel thoroughly with nitrogen for at least 1 hour.

-

Charging: Charge the reactor with 2-acetylthiophene (5.0 kg, 39.6 mol) and anhydrous THF (40 L).

-

Cooling: Begin agitation and cool the reactor contents to 0-5 °C using the jacket cooling system.

-

Grignard Addition: Slowly add methylmagnesium bromide solution (14.5 L, 43.5 mol, 1.1 equiv) via the addition vessel over a period of 2-3 hours. Crucially, maintain the internal temperature below 20 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 15-20 °C for 1 hour. Monitor the reaction progress using in-situ FTIR by tracking the disappearance of the ketone carbonyl peak (~1670 cm⁻¹).[8][9]

-

Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add saturated aqueous NH4Cl solution (25 L), ensuring the temperature does not exceed 25 °C due to the exothermic quench.

-

Work-up: Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

-

Solvent Exchange: Add toluene (30 L) to the organic layer and distill off the THF under reduced pressure. This prepares the product for the next purification step.

-

Purification: The resulting toluene solution can be washed with brine, dried, and concentrated. The final product can be purified by vacuum distillation or crystallization.[15]

Method 2: Organolithium-Based Synthesis

Organolithium reagents are significantly more reactive and basic than their Grignard counterparts.[14][16][17] This heightened reactivity can be advantageous for hindered ketones but also introduces greater challenges.[14][17]

Causality Behind Experimental Choices:

-

Cryogenic Temperatures: To control the high reactivity and prevent side reactions (like enolization), these reactions are typically run at very low temperatures (-78 °C is common). This requires specialized reactors with cryogenic cooling capabilities.

-

Reagent Purity: Organolithiums are extremely sensitive to moisture and air.[5] Reagents must be accurately titrated before use, and transfers must be performed using rigorously air-free techniques (e.g., cannula transfer).[5]

Decision Framework: Grignard vs. Organolithium

Caption: Route selection decision matrix.

Chapter 3: Process Analytical Technology (PAT) in Action

For organometallic reactions, "flying blind" is not an option at scale. PAT provides the necessary vision to ensure safety and quality.

-

In-situ FTIR/Raman Spectroscopy: These spectroscopic probes are inserted directly into the reactor.[8][9]

-

Grignard Formation: Monitor the disappearance of the C-X (e.g., C-Br) stretch of the starting halide.[10]

-

Carbonyl Addition: Track the disappearance of the ketone C=O stretch and the appearance of the C-O stretch of the alcohol product.

-

Safety: Real-time monitoring can detect a stalled reaction (i.e., reagent accumulation), allowing operators to halt addition and prevent a potential runaway scenario.[4][10]

-

Table 1: PAT for Reaction Monitoring

| Analytical Technique | Parameter Monitored | Process Stage | Benefit |

| In-situ FTIR | Ketone C=O peak intensity | Carbonyl Addition | Real-time tracking of starting material consumption, determination of reaction endpoint.[8][9] |

| In-situ FTIR | Alkyl Halide C-X peak | Grignard Formation | Confirms initiation and monitors consumption, preventing dangerous accumulation.[10] |